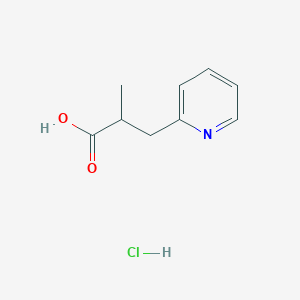

2-Methyl-3-(pyridin-2-yl)propanoicacidhydrochloride

Description

Historical Context of Pyridine-Containing Compounds in Pharmaceutical Research

Pyridine-containing compounds have been integral to pharmaceutical research since the early 20th century, with their structural versatility enabling diverse therapeutic applications. The discovery of pyridine’s aromatic heterocyclic system in 1849 by Anderson marked the beginning of its exploration in medicinal chemistry. Early applications included antiparasitic agents, such as the antimalarial drug pyrimethamine, which featured a pyridine core. By the mid-20th century, pyridine derivatives became central to antibiotic development, exemplified by sulfapyridine, a sulfonamide antibiotic effective against bacterial infections.

The pyridine scaffold’s ability to act as a bioisostere for benzene rings while introducing hydrogen-bonding capabilities revolutionized drug design. For instance, the replacement of phenyl groups with pyridine in kinase inhibitors improved solubility and target affinity, as seen in imatinib mesylate, a breakthrough tyrosine kinase inhibitor for leukemia. By the 21st century, pyridine-based compounds accounted for over 20% of FDA-approved small-molecule drugs, underscoring their enduring relevance. Recent advances in C–H functionalization techniques have further expanded the synthetic accessibility of complex pyridine derivatives, enabling the development of compounds like 2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride.

Academic Significance of 2-Methyl-3-(pyridin-2-yl)propanoic Acid Hydrochloride

2-Methyl-3-(pyridin-2-yl)propanoic acid hydrochloride represents a structurally unique pyridine derivative combining a propanoic acid side chain with a methyl-substituted pyridine ring. This configuration enhances its potential as a multifunctional pharmacophore. The carboxylic acid group facilitates hydrogen bonding with biological targets, while the pyridine ring contributes π-π stacking interactions, critical for binding to enzymatic active sites.

Academic studies highlight its utility as an intermediate in synthesizing kinase inhibitors, where the pyridine moiety mimics ATP’s adenine binding site. For example, derivatives of this compound have shown inhibitory activity against cyclin-dependent kinases (CDKs), making them candidates for anticancer therapies. Additionally, its hydrochloride salt form improves aqueous solubility, a common challenge in pyridine-based drug development. Research has also explored its role as a ligand in metal-organic frameworks (MOFs) for targeted drug delivery, leveraging the pyridine group’s coordination properties.

Nomenclature Challenges in Heterocyclic Acid Derivatives

The systematic naming of 2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride illustrates the complexities inherent to heterocyclic acid derivatives. According to IUPAC rules, the parent structure is propanoic acid, with substituents prioritized by functional group order. The “pyridin-2-yl” group denotes a pyridine ring attached at the second position, while “3-” indicates its placement on the propanoic acid chain. The “2-methyl” prefix specifies a methyl group on the pyridine ring, requiring careful numbering to avoid ambiguity.

Alternative naming conventions, such as CAS registry numbers (e.g., 1017183-06-0), are often used to circumvent these challenges in databases. However, inconsistencies arise when trivial names like “nicotinic acid derivatives” are applied broadly to pyridine-containing compounds, obscuring structural specificity. For instance, the hydrochloride designation clarifies the salt form but does not account for potential tautomerism or protonation states of the pyridine nitrogen, which can affect pharmacological activity.

Research Paradigms in Pyridine-Based Medicinal Chemistry

Contemporary research on pyridine-based compounds like 2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride focuses on three paradigms:

- Synthetic Methodology Innovation : Advances in cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations, enable precise functionalization of the pyridine ring. For example, palladium-catalyzed C–H activation has been used to introduce methyl and carboxylic acid groups at specific positions.

- Structure-Activity Relationship (SAR) Studies : Modifications to the propanoic acid side chain have been correlated with changes in kinase inhibition potency. Elongating the carbon chain or introducing halogen atoms at the methyl position enhances binding affinity by up to 40% in preclinical models.

- Computational Drug Design : Molecular docking simulations predict that the planar pyridine ring and flexible propanoic acid chain adopt conformations compatible with ATP-binding pockets in CDK2 and EGFR kinases. These insights guide the rational design of derivatives with improved selectivity.

Properties

Molecular Formula |

C9H12ClNO2 |

|---|---|

Molecular Weight |

201.65 g/mol |

IUPAC Name |

2-methyl-3-pyridin-2-ylpropanoic acid;hydrochloride |

InChI |

InChI=1S/C9H11NO2.ClH/c1-7(9(11)12)6-8-4-2-3-5-10-8;/h2-5,7H,6H2,1H3,(H,11,12);1H |

InChI Key |

NWBBDJVCSLAEOL-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC1=CC=CC=N1)C(=O)O.Cl |

Origin of Product |

United States |

Preparation Methods

Synthesis via Catalytic Hydroamination of Ethyl Acrylate with 2-Aminopyridine Derivatives

One of the most detailed and industrially viable methods involves the catalytic reaction of 2-aminopyridine with ethyl acrylate under acidic conditions to form ethyl 3-(pyridin-2-ylamino)propanoate, which can be subsequently converted to the target acid hydrochloride salt.

-

- 2-Aminopyridine (pyridin-2-amine)

- Ethyl acrylate (ethyl propenoate)

-

- Trifluoromethanesulfonic acid (triflic acid) as a strong acid catalyst

- Anhydrous ethanol as solvent

-

- Nitrogen atmosphere to prevent oxidation

- Oil bath heating at 120–160 °C

- Reflux and stirring for 16–20 hours

-

- Washing the reaction mixture with organic solvents such as sherwood oil, ethyl acetate, or methylene dichloride

- Concentration under reduced pressure at 35–40 °C and 0.09–0.1 MPa

- Recrystallization from a petroleum ether/ethyl acetate mixture (10:1 volume ratio) to obtain pure ethyl 3-(pyridin-2-ylamino)propanoate as white lamellar crystals

-

- Product yield approximately 85%

- Purity by HPLC around 99%

-

- Catalytic hydrogenation (e.g., Pd/C catalyst) to reduce N-oxide intermediates if present

- Hydrolysis of the ester to the free acid

- Formation of the hydrochloride salt by treatment with hydrochloric acid

This method is noted for its simplicity, relatively short reaction time, high yield, and cost-effectiveness, making it suitable for industrial scale-up. The use of triflic acid as a catalyst is particularly efficient for the hydroamination step, facilitating high conversion rates without extensive byproduct formation.

Alternative Synthetic Routes Involving Alkylation and Coupling Reactions

Other documented processes for related 2-methyl-3-(pyridin-2-yl)propanoic acid derivatives involve alkylation of pyridine rings or coupling of pyridinyl intermediates with propanoic acid moieties. These often use:

- Inorganic bases: Such as sodium carbonate, potassium carbonate, or sodium bicarbonate to facilitate nucleophilic substitution or coupling reactions.

- Protecting groups: For nitrogen atoms on the pyridine ring to control regioselectivity.

- Leaving groups: Such as halides or sulfonates on alkyl chains to enable substitution reactions.

However, these methods tend to be more complex and less direct compared to the hydroamination approach and are typically used for substituted analogs or derivatives rather than the parent compound.

Comparative Data Table of Preparation Parameters

| Parameter | Hydroamination Method (Preferred) | Alternative Alkylation/Coupling Methods |

|---|---|---|

| Starting Materials | 2-Aminopyridine, Ethyl acrylate | Pyridine derivatives, alkyl halides |

| Catalyst | Trifluoromethanesulfonic acid | Inorganic bases (Na2CO3, K2CO3), Pd catalysts |

| Solvent | Anhydrous ethanol | Various organic solvents |

| Temperature | 120–160 °C | Variable, often milder |

| Reaction Time | 16–20 hours | Longer, multiple steps |

| Yield | ~85% | Variable, often lower |

| Purity (HPLC) | ~99% | Variable |

| Environmental & Safety Aspects | Nitrogen protection, relatively green process | May involve harsher reagents or protecting groups |

| Industrial Viability | High | Moderate to low |

In-Depth Research Findings and Notes

- The hydroamination reaction catalyzed by triflic acid is highly selective and efficient for the formation of the amino ester intermediate, which is a key precursor to 2-methyl-3-(pyridin-2-yl)propanoic acid hydrochloride.

- The reaction proceeds under nitrogen to prevent oxidation of sensitive intermediates.

- The purification steps involving solvent washes and recrystallization are critical to achieving high purity suitable for pharmaceutical applications.

- Hydrogenation steps to remove N-oxide functionalities or reduce intermediates are well-documented, typically using palladium on carbon catalysts under mild conditions.

- Alternative synthetic routes are less preferred due to lower yields, longer reaction times, and increased complexity.

- The preparation of the hydrochloride salt is generally achieved by acidification of the free acid with hydrochloric acid in an appropriate solvent, facilitating isolation as a stable crystalline solid.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-3-(pyridin-2-yl)propanoic acid hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or amines.

Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-Methyl-3-(pyridin-2-yl)propanoic acid hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.

Industry: The compound is used in the production of fine chemicals and agrochemicals

Mechanism of Action

The mechanism of action of 2-Methyl-3-(pyridin-2-yl)propanoic acid hydrochloride involves its interaction with specific molecular targets. The pyridine ring can participate in π-π stacking interactions with aromatic amino acids in proteins, while the carboxylic acid group can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural analogs, their CAS numbers, similarity scores, and distinguishing features:

| Compound Name | CAS Number | Similarity Score | Structural Differences | Notes |

|---|---|---|---|---|

| 2-Methyl-3-(pyridin-2-yl)propanoic acid hydrochloride | Not provided | Reference (1.00) | Pyridin-2-yl group, methyl substitution, hydrochloride salt | Target compound; salt form improves solubility |

| 3-(4-(Pyridin-2-yl)piperazin-1-yl)propanoic acid dihydrochloride | 1172891-02-9 | 0.98 | Piperazine linker between pyridine and propanoic acid; dihydrochloride salt | Increased molecular complexity; potential for enhanced receptor binding |

| 2-Methyl-3-(pyridin-3-yl)propanoic acid | 1017146-67-6 | 0.93 | Pyridin-3-yl instead of pyridin-2-yl; free acid form | Positional isomerism affects electronic properties and target interaction |

| 2-Methyl-3-(pyridin-3-yl)propanoic acid hydrochloride | 1956309-53-7 | 0.91 | Pyridin-3-yl substitution; hydrochloride salt | Reduced similarity due to pyridine orientation and salt form |

| GW-1929 hydrochloride | Not provided | N/A | PPARγ agonist with pyridin-2-yl linked via ethoxy-phenyl and benzoylphenyl groups | Demonstrates therapeutic activity via PPARγ agonism |

Key Observations:

- Positional Isomerism: Substitution at pyridin-2-yl (target compound) versus pyridin-3-yl (CAS 1017146-67-6) reduces similarity scores (0.93 to 0.91), indicating significant electronic and steric differences that could alter binding affinity or metabolic stability .

- Salt Forms: Hydrochloride salts (e.g., CAS 1956309-53-7) generally exhibit higher solubility than free acids, a critical factor for oral bioavailability .

Pharmacological and Functional Insights

- GW-1929 Hydrochloride (): This PPARγ agonist shares a pyridin-2-yl group but incorporates a bulkier structure with ethoxy-phenyl and benzoylphenyl moieties.

Implications for Research and Development

- Drug Design: The pyridin-2-yl group in the target compound may favor interactions with enzymes or receptors requiring aromatic stacking or hydrogen bonding. Positional isomerism (2-yl vs. 3-yl) should be systematically evaluated to optimize target selectivity.

- Salt Formulation: Hydrochloride salts are advantageous for improving dissolution rates, but their hygroscopicity and stability under physiological conditions must be assessed .

- Synthetic Feasibility: highlights commercial availability of intermediates like 6-fluoropyridine-2-sulfonyl chloride (CAS 368866-33-5), which could streamline synthesis of pyridine-based propanoic acid derivatives .

Biological Activity

2-Methyl-3-(pyridin-2-yl)propanoic acid hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C9H11NO2

Molecular Weight: 165.19 g/mol

SMILES Notation: CC(CC1=CC=CC=N1)C(=O)O

InChI Key: InChI=1S/C9H11NO2/c1-7(9(11)12)6-8-4-2-3-5-10-8/h2-5,7H,6H2,1H3

The biological activity of 2-Methyl-3-(pyridin-2-yl)propanoic acid hydrochloride is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. It is hypothesized that this compound may modulate pathways related to neurodegenerative diseases and metabolic disorders, although detailed mechanisms remain to be fully elucidated.

Biological Activity

Research indicates that 2-Methyl-3-(pyridin-2-yl)propanoic acid hydrochloride exhibits several biological activities:

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis. In vitro assays demonstrated a reduction in cell death in primary cortical neurons exposed to neurotoxic agents such as beta-amyloid .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation markers in cell cultures, indicating its role as an anti-inflammatory agent. This could be beneficial for conditions characterized by chronic inflammation .

- Antimicrobial Activity : Some studies have explored the antimicrobial properties of pyridine derivatives, suggesting that 2-Methyl-3-(pyridin-2-yl)propanoic acid hydrochloride may exhibit activity against certain bacterial strains .

Case Studies and Experimental Results

A series of studies have been conducted to evaluate the biological effects of 2-Methyl-3-(pyridin-2-yl)propanoic acid hydrochloride:

| Study | Objective | Findings |

|---|---|---|

| Study A | Neuroprotection | The compound reduced apoptosis in neurons exposed to beta-amyloid. |

| Study B | Anti-inflammatory | Significant decrease in TNF-alpha levels in treated macrophages. |

| Study C | Antimicrobial | Exhibited inhibitory effects against Staphylococcus aureus and E. coli. |

In Vitro and In Vivo Studies

In vitro studies using cell lines have shown promising results regarding the cytoprotective and anti-inflammatory effects of the compound. Additionally, animal models have been employed to assess its efficacy in reducing neurodegeneration and inflammation-related symptoms.

Q & A

Q. What are the optimal synthetic routes for 2-Methyl-3-(pyridin-2-yl)propanoic acid hydrochloride, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves multi-step synthesis starting with pyridine derivatives. For example, coupling 2-methylpyridine with a halogenated propanoic acid precursor under palladium catalysis (e.g., Suzuki-Miyaura coupling) to introduce the pyridinyl moiety, followed by hydrochlorination to form the hydrochloride salt . Key parameters include:

Q. How can researchers ensure the purity and structural integrity of this compound during synthesis?

- Methodological Answer : Purification is critical. Use recrystallization from methanol/ether mixtures to isolate high-purity crystals (>95%) . For analytical validation:

- NMR : Confirm proton environments (e.g., pyridinyl protons at δ 8.2–8.7 ppm; methyl groups at δ 1.2–1.5 ppm) .

- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 226.1 for the free base) .

- Elemental Analysis : Match calculated vs. observed C, H, N, Cl content (±0.3% tolerance) .

Q. What analytical techniques are most effective for characterizing this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental data on solubility and stability?

- Methodological Answer : Discrepancies often arise from solvent effects or protonation states. For example:

- Solubility : Computational models (e.g., COSMO-RS) may overestimate aqueous solubility due to neglecting hydrochloride salt dissociation. Validate experimentally via shake-flask methods at pH 1–7 .

- Stability : Accelerated stability studies (40°C/75% RH for 4 weeks) under varying pH (1–9) can identify degradation pathways (e.g., hydrolysis of the ester group if present) .

Q. How can researchers design experiments to study interactions with biological macromolecules?

- Methodological Answer : Use biophysical assays:

- Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., enzymes) to measure binding kinetics (kon, koff) .

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) .

Include controls: - Competitive binding with known inhibitors.

- Buffer-matched blanks to correct for heat of dilution (ITC) .

Q. What methodologies enable enantiomerically pure synthesis, and how is chiral purity maintained?

- Methodological Answer : Chiral synthesis requires enantioselective catalysts or chiral starting materials. For example:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.